molecular formula C9H7BrN2O2 B124915 Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide CAS No. 18080-66-5

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

Cat. No. B124915
CAS RN: 18080-66-5
M. Wt: 255.07 g/mol
InChI Key: IXRAKFGTLLHWGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoxaline 1,4-dioxides have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives have been considered .


Molecular Structure Analysis

Quinoxaline 1,4-dioxides are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .


Chemical Reactions Analysis

Quinoxaline 1,4-dioxides have been known to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .


Physical And Chemical Properties Analysis

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a heterocyclic organic compound that contains both nitrogen and oxygen atoms. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol.

Scientific Research Applications

DNA Cleavage Properties

Quinoxaline 1,4-dioxide has demonstrated hypoxia-selective DNA-cleaving properties. This characteristic might explain the cytotoxic and mutagenic activities of various quinoxaline 1,4-dioxide antibiotics (Ganley et al., 2001).

Antibacterial Activity

Quinoxaline 1,4-dioxide derivatives, including 2-(bromomethyl)-, exhibit significant antibacterial activities. For instance, 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide has shown exceptional activity against various bacterial strains (Dirlam et al., 1979).

Tumor Cell Inhibition

Quinoxaline-1,4-dioxide derivatives have been found to inhibit the viability, migration, and proliferation of certain malignant cell lines, including melanoma and brain tumor cells, showcasing their potential in cancer research (Silva et al., 2019).

Application in Tuberculosis Treatment

Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have displayed in vivo efficacy against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Vicente et al., 2008).

Synthetic and Chemical Properties

The synthesis of quinoxaline derivatives, including 2-(bromomethyl)-, provides essential intermediates for further chemical reactions and potential drug development. These derivatives play a crucial role in the synthesis of other complex chemical structures (Huang Li-sha, 2002).

Future Directions

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Their wide range of biological activity determines the prospects of their practical use in the development of drugs of various pharmaceutical groups .

properties

IUPAC Name

3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRAKFGTLLHWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482572
Record name Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

CAS RN

18080-66-5
Record name Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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